molecular formula C12H17N5O B5831557 N-1H-tetrazol-5-yl-2-adamantanecarboxamide

N-1H-tetrazol-5-yl-2-adamantanecarboxamide

Cat. No. B5831557
M. Wt: 247.30 g/mol
InChI Key: MVDKOOLABHVERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-tetrazol-5-yl-2-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative of adamantanecarboxamide and has been extensively studied for its unique properties.

Scientific Research Applications

N-1H-tetrazol-5-yl-2-adamantanecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent and as a potential treatment for Alzheimer's disease. In material science, N-1H-tetrazol-5-yl-2-adamantanecarboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In catalysis, this compound has shown potential as a catalyst for various reactions.

Mechanism of Action

The mechanism of action of N-1H-tetrazol-5-yl-2-adamantanecarboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that N-1H-tetrazol-5-yl-2-adamantanecarboxamide has anti-cancer and neuroprotective effects. This compound has been shown to inhibit the growth of cancer cells and to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1H-tetrazol-5-yl-2-adamantanecarboxamide in lab experiments is its unique properties. This compound has a tetrazole ring which makes it a useful building block for the synthesis of various compounds. However, one of the limitations of using this compound is its toxicity. Studies have shown that N-1H-tetrazol-5-yl-2-adamantanecarboxamide can be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on N-1H-tetrazol-5-yl-2-adamantanecarboxamide. One area of research is the development of new anti-cancer agents based on this compound. Another area of research is the synthesis of new metal-organic frameworks using N-1H-tetrazol-5-yl-2-adamantanecarboxamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.
In conclusion, N-1H-tetrazol-5-yl-2-adamantanecarboxamide is a chemical compound that has shown promising results in scientific research. Its unique properties make it a useful building block for the synthesis of various compounds. However, further studies are needed to fully understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of N-1H-tetrazol-5-yl-2-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the tetrazole derivative. The final product is obtained by reacting the tetrazole derivative with ammonium hydroxide.

properties

IUPAC Name

N-(2H-tetrazol-5-yl)adamantane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c18-11(13-12-14-16-17-15-12)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDKOOLABHVERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=O)NC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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